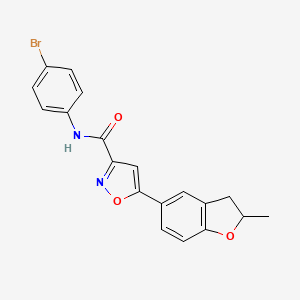![molecular formula C18H21ClN2O2S B14984708 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984708.png)
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group, a pyrrolidine ring, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with pyrrolidine under suitable conditions.
Attachment of the thiophene ring: The final step includes the coupling of the thiophene ring to the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
The presence of the pyrrolidine ring in 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique properties in terms of binding affinity, selectivity, and metabolic stability compared to its analogs.
Propriétés
Formule moléculaire |
C18H21ClN2O2S |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-5-7-15(8-6-14)23-13-18(22)20-12-16(17-4-3-11-24-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22) |
Clé InChI |
SKJWULBECSSGBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pentanamide](/img/structure/B14984628.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14984640.png)
![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984644.png)


![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14984666.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14984672.png)
![1-benzyl-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984679.png)

![7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984690.png)
![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984696.png)
